![molecular formula C7H15O4P B15165321 Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester CAS No. 288314-70-5](/img/structure/B15165321.png)
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an oxiranylmethyl group and esterified with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. Another method is the Perkow reaction, which involves the reaction of a trialkyl phosphite with an α-halo ketone to yield the phosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . Other reagents such as strong acids or bases may be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a chelating agent . The oxiranylmethyl group can undergo ring-opening reactions, leading to the formation of various derivatives with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be compared with other similar compounds such as:
Phosphoric acid esters: These compounds have similar ester groups but differ in their central phosphorus atom’s oxidation state and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
288314-70-5 |
|---|---|
Formule moléculaire |
C7H15O4P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
(2S)-2-(diethoxyphosphorylmethyl)oxirane |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
FUKXIMRHLZJUCG-ZETCQYMHSA-N |
SMILES isomérique |
CCOP(=O)(C[C@@H]1CO1)OCC |
SMILES canonique |
CCOP(=O)(CC1CO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


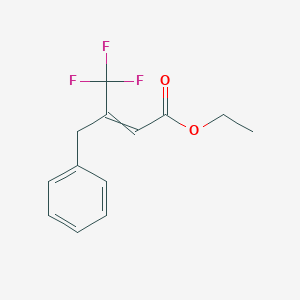
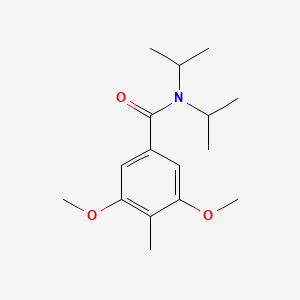
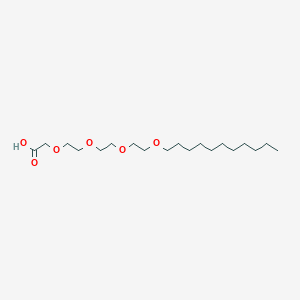
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

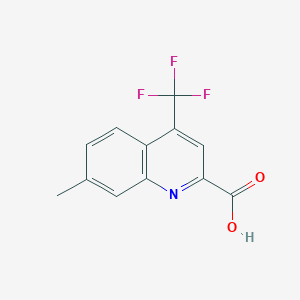
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
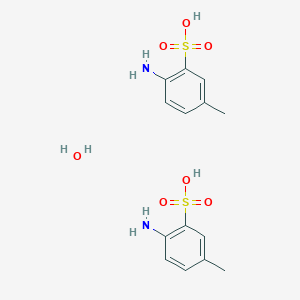
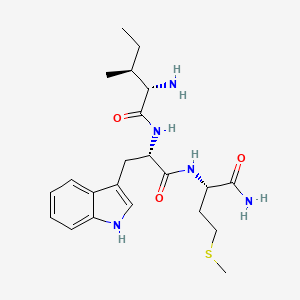
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
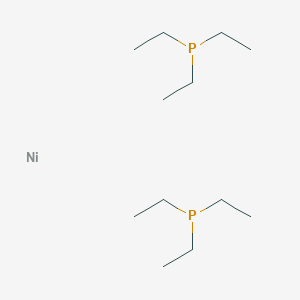
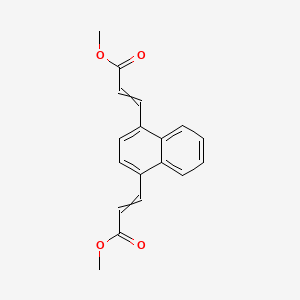
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
